3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine
Description
Historical Trajectories and Foundational Aspects of Indeno[2,1-c]pyridine Chemistry
The chemistry of indenopyridines, also known as azafluorenes, has a rich history rooted in the broader field of heterocyclic chemistry. The initial synthesis of the parent pyridine (B92270) ring by William Ramsay in 1876, through the reaction of acetylene (B1199291) and hydrogen cyanide, laid the groundwork for the exploration of more complex pyridine-containing structures. researchgate.net The development of synthetic methodologies for pyridine derivatives has been a continuous effort, with early methods often relying on condensation reactions. researchgate.net
The core of the indenopyridine system is found in a group of naturally occurring alkaloids known as 4-azafluorenones, with Onikinine being one of the simplest members. echemcom.com The presence of this scaffold in nature spurred interest in its synthesis and the investigation of its chemical properties. The synthesis of azafluorenones, the oxidized form of indenopyridines, has been a subject of study for decades, with various methods being developed for their preparation. researchgate.netnih.govuni-muenchen.de These foundational synthetic strategies often involved intramolecular cyclizations of appropriately substituted pyridine and benzene (B151609) precursors.
Over the years, advancements in synthetic organic chemistry, particularly in transition-metal-catalyzed cross-coupling and cyclization reactions, have provided new and more efficient routes to functionalized pyridine and, by extension, indenopyridine derivatives. researchgate.net These modern methods have allowed for greater control over the substitution patterns on the heterocyclic core, enabling the synthesis of a diverse range of indenopyridine congeners for further study.
The Indeno[2,1-c]pyridine Heterocyclic System as a Privileged Scaffold in Organic Synthesis
The concept of a "privileged scaffold" is central to modern drug discovery, referring to molecular architectures that can serve as a basis for the development of ligands for a variety of biological targets. The indenopyridine framework is considered one such privileged scaffold due to its presence in numerous biologically active molecules and its versatile chemical nature. ekb.eg
The pyridine ring itself is a ubiquitous motif in pharmaceuticals and agrochemicals, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological macromolecules. researchgate.net The fusion of the pyridine ring with an indene (B144670) system in the indeno[2,1-c]pyridine core creates a rigid, planar structure with a unique distribution of electrons, which can be favorable for binding to the active sites of enzymes and receptors.
Derivatives of the broader indenopyridine class have demonstrated a wide array of biological activities, including:
Antimicrobial and Antifungal Activity: Various indenopyridine derivatives have been synthesized and evaluated for their ability to inhibit the growth of bacteria and fungi. ekb.eg
Antioxidant Properties: Some compounds based on this scaffold have shown potential as antioxidant agents. ekb.eg
Neurological and Inflammatory Disease Targets: Indenopyridine derivatives have been found to exhibit bonding activities with the Adenosine (B11128) A2a receptor and to inhibit phosphodiesterase, suggesting their potential in the treatment of neurological disorders and inflammatory diseases. echemcom.com
Calcium Antagonism and Herbicidal Activity: The diverse biological profile of this class of compounds also extends to activities such as calcium antagonism and herbicidal effects. echemcom.com
The versatility of the indenopyridine scaffold allows for the introduction of various substituents at different positions of the ring system, enabling the fine-tuning of its biological activity and pharmacokinetic properties. This "tunability" is a key characteristic of a privileged scaffold, as it allows medicinal chemists to create libraries of related compounds for screening against different biological targets.
Table 1: Reported Biological Activities of Indenopyridine Derivatives
| Biological Activity | Target/Mechanism | Reference |
| Antimicrobial | Inhibition of bacterial and fungal growth | ekb.eg |
| Antioxidant | Radical scavenging | ekb.eg |
| Neurological Disorders | Adenosine A2a receptor binding, phosphodiesterase inhibition | echemcom.com |
| Inflammatory Diseases | Phosphodiesterase inhibition | echemcom.com |
| Calcium Antagonism | Blockade of calcium channels | echemcom.com |
| Herbicidal | Disruption of plant biological processes | echemcom.com |
Current Research Landscape and Definitive Challenges Pertaining to 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine and its Congeners
Current research on indenopyridine systems, including congeners of this compound, is focused on several key areas. A major thrust is the development of novel and efficient synthetic methodologies to access these complex heterocyclic systems. Modern synthetic strategies often employ multi-component reactions and catalytic processes to improve yields, reduce reaction times, and enhance the diversity of the synthesized compounds. iau.ir For instance, the use of nanomagnetic heterogeneous catalysts has been explored for the green synthesis of indeno[1,2-b]pyridine derivatives. iau.ir
The exploration of the biological activities of new indenopyridine derivatives remains a vibrant area of investigation. Researchers are actively synthesizing and screening new compounds for a range of therapeutic applications, driven by the established potential of this scaffold.
Despite the progress, several challenges remain in the field of indenopyridine chemistry. The regioselective functionalization of the pyridine ring within the fused system can be difficult due to the intrinsic electronic properties of the pyridine nucleus. researchgate.net Direct and selective C-H functionalization of pyridines is a significant challenge in organic synthesis, and these difficulties are often amplified in more complex fused systems like indenopyridines. nih.gov
Furthermore, while the broader class of indenopyridines has been studied, specific and detailed research on this compound, including its synthesis, characterization, and biological evaluation, is not extensively documented in publicly available literature. This lack of specific data presents a significant challenge and, at the same time, an opportunity for future research to fill this knowledge gap. The development of synthetic routes that allow for the precise installation of substituents, such as the methyl and phenyl groups in the target compound, and the subsequent biological evaluation of these specific isomers are crucial next steps for the field.
Future research will likely focus on overcoming these synthetic hurdles, possibly through the development of novel catalytic systems or the application of advanced synthetic methodologies. A deeper understanding of the structure-activity relationships of specific isomers like this compound will be essential for the rational design of new therapeutic agents based on this promising scaffold.
Structure
3D Structure
Properties
CAS No. |
62578-39-6 |
|---|---|
Molecular Formula |
C19H15N |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
3-methyl-1-phenyl-9H-indeno[2,1-c]pyridine |
InChI |
InChI=1S/C19H15N/c1-13-11-17-16-10-6-5-9-15(16)12-18(17)19(20-13)14-7-3-2-4-8-14/h2-11H,12H2,1H3 |
InChI Key |
YMYDOVXZBFUMPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC3=CC=CC=C32)C(=N1)C4=CC=CC=C4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methyl 1 Phenyl 9h Indeno 2,1 C Pyridine and Architecturally Diverse Analogues
Multi-Component Reaction (MCR) Strategies for Indeno[2,1-c]pyridine Core Assembly
Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a final product containing a significant portion of all reactants, are highly valued for their efficiency and convergence. organic-chemistry.orgnih.gov These reactions are particularly well-suited for building complex heterocyclic frameworks like the indeno[2,1-c]pyridine core.
Knoevenagel Condensation Approaches in Indenopyridine Synthesis
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.orgsigmaaldrich.com It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene (B1212753) compound in the presence of a basic catalyst, typically a weak amine. wikipedia.org This reaction is often followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.com In the context of indenopyridine synthesis, the Knoevenagel condensation serves as a key step to construct the pyridine (B92270) ring fused to the indene (B144670) framework.
A general strategy involves the reaction of a suitable 1-indanone (B140024) derivative with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, followed by cyclization. For instance, the condensation of 1-indanone with an appropriate β-keto-amide under Knoevenagel conditions, followed by an intramolecular cyclization and dehydration sequence, can lead to the formation of the indenopyridine scaffold. The versatility of the Knoevenagel condensation allows for the introduction of various substituents onto the resulting heterocyclic system by choosing appropriately substituted starting materials. nih.govnih.gov The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as a solvent and involves a decarboxylation step when a carboxylic acid is present, further expands the synthetic utility of this reaction. organic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst | Key Transformation | Ref. |
| 1-Indanone Derivative | Active Methylene Compound (e.g., malononitrile) | Weak Base (e.g., piperidine, pyridine) | C-C bond formation, cyclization | wikipedia.orgnih.gov |
| Aldehyde/Ketone | Malonic Acid | Pyridine | Condensation followed by decarboxylation | organic-chemistry.org |
Domino and Cascade Reaction Sequences Utilizing Indenone Precursors
Domino and cascade reactions are powerful synthetic tools that involve two or more bond-forming transformations occurring sequentially in a single pot without the isolation of intermediates. nih.govnih.gov These processes are highly efficient and contribute to green chemistry principles by reducing solvent waste and purification steps. nih.gov The synthesis of indenopyridines can be effectively achieved through domino reactions starting from indenone precursors.
For example, a domino reaction can be initiated by the Michael addition of an enamine to an α,β-unsaturated indenone, followed by an intramolecular cyclization and subsequent aromatization to furnish the indeno[2,1-c]pyridine core. Indenones are versatile precursors that can be synthesized through various methods, including the gold-catalyzed cyclization of 2-alkynylaldehyde cyclic acetals or rhodium-catalyzed C-H activation and cascade reactions. organic-chemistry.org The strategic design of the indenone precursor and the reaction partners allows for the controlled construction of highly substituted and architecturally diverse indenopyridine analogues. rsc.orgresearchgate.net
| Precursor | Reaction Type | Key Steps | Resulting Core | Ref. |
| Indenone | Domino/Cascade | Michael Addition, Intramolecular Cyclization, Aromatization | Indeno[2,1-c]pyridine | nih.govrsc.org |
| Aryl Aldehyde, Hippuric Acid, Acetic Anhydride | Domino Reaction | Formation of N-(1-Oxo-1H-inden-2-yl)benzamide intermediate | Indenone Derivative | organic-chemistry.org |
One-Pot Synthetic Protocols for Enhanced Atom Economy and Efficiency
A representative one-pot approach to an indenopyridine derivative could involve the reaction of an aromatic aldehyde, indan-1,3-dione, and an ammonium (B1175870) source in the presence of a suitable catalyst. rsc.org For example, a mixture of an oxindole, a chalcone, and ammonium acetate (B1210297) can be heated under solvent-free conditions to produce 9H-pyrido[2,3-b]indoles, a related heterocyclic system. researchgate.net This type of reaction proceeds through a series of tandem steps, including condensation, cyclization, and oxidation, all occurring in a single reaction vessel. researchgate.netnih.gov The efficiency of such protocols makes them highly attractive for the rapid generation of libraries of indenopyridine analogues for biological screening. nih.gov
| Reactants | Catalyst/Conditions | Key Features | Ref. |
| Aromatic Aldehydes, Indan-1,3-dione, Ammonium Acetate | Heterogeneous Catalyst (e.g., CuO/Zeolite-Y), Reflux | Reduced reaction time, excellent yield, recyclable catalyst | rsc.org |
| Ynals, Isocyanates, Amines, Alcohols | Base-catalyzed (DIPEA) | Metal-free, high regioselectivity | organic-chemistry.org |
| Aromatic Terminal Alkynes, Benzamides | Cs2CO3, Sulfolane | Formal [2+2+1+1] cyclocondensation | nih.govmdpi.com |
Transition Metal-Catalyzed Approaches in Indeno[2,1-c]pyridine Synthesis
Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. These methods are indispensable for the functionalization of heterocyclic cores and the final steps in the synthesis of complex molecules like 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine.
Suzuki Cross-Coupling Reactions for Targeted Aryl Substitutions
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C(sp²)–C(sp²) bonds. nih.gov It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide or sulfonate in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction is particularly valuable for introducing aryl or heteroaryl substituents onto a pre-existing heterocyclic scaffold.
In the synthesis of this compound, a Suzuki coupling could be employed to introduce the phenyl group at the 1-position. This would involve the synthesis of a 1-halo-3-methyl-9H-indeno[2,1-c]pyridine precursor, which could then be reacted with phenylboronic acid. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be optimized for specific substrates. nih.govresearchgate.net The broad functional group tolerance of the Suzuki reaction makes it a robust tool for the late-stage functionalization of complex molecules. researchgate.netrsc.org
| Electrophile | Nucleophile | Catalyst | Key Application | Ref. |
| 1-Halo-3-methyl-9H-indeno[2,1-c]pyridine | Phenylboronic Acid | Pd(dppf)Cl2 | Introduction of phenyl group at C1 | nih.govnih.gov |
| Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Hetero(aryl) boronic acids | Pd(dppf)Cl2 | Synthesis of 2-arylpyridines | nih.govresearchgate.net |
| 5-Iodopyridines | Arylboronic acids | PdCl2(PPh3)2 | Synthesis of 5-aryl-substituted pyridines | researchgate.net |
Electrocatalytic Methodologies for Indenopyridine Ring Formation
Electrosynthesis represents a green and sustainable alternative to conventional chemical synthesis, often avoiding the need for stoichiometric oxidants or reductants by using electricity to drive chemical transformations. Electrocatalytic methods can be applied to the formation of heterocyclic rings through cascade processes.
While specific examples for the direct electrocatalytic synthesis of the indeno[2,1-c]pyridine ring are not widely reported, the principles can be inferred from related systems. For instance, the electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines has been achieved via a cascade process involving the electrochemical oxidation of SCN⁻ anions to generate a [CN] species, which then participates in a three-component reaction. rsc.org A similar strategy could potentially be envisioned for indenopyridine synthesis, where an electrochemical step initiates a cascade of cyclization and aromatization reactions to form the desired tricyclic core. This area represents an emerging field with potential for the development of novel and environmentally benign synthetic routes to complex heterocycles.
Cyclization and Annulation Chemistry in the Formation of the Indeno[2,1-c]pyridine System
The construction of the fused indeno[2,1-c]pyridine ring system relies heavily on cyclization and annulation reactions. These reactions can be broadly categorized into several key mechanistic pathways.
Intramolecular cyclization is a fundamental strategy for constructing the indeno[2,1-c]pyridine core. Acid-mediated cascade cyclization pathways have been developed to produce functionalized indeno[2,1-c]chromen-6(7H)-ones from simple starting materials. nih.govresearchgate.net This method facilitates the formation of two C-C bonds and one C-O bond in a single operation under metal-free conditions. nih.gov The reaction is thought to proceed through self-intramolecular cycloaddition followed by an electrophilic attack and subsequent cyclocondensation. nih.gov Another approach involves the acid-promoted annulation reaction of bindone, generated in situ from the self-condensation of 1,3-indandione, with heterocyclic ketene (B1206846) aminals. nih.gov This one-pot reaction allows for the synthesis of diverse spiro-imidazo pyridine-indene derivatives. nih.gov Additionally, base-mediated intramolecular cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides has been shown to yield 3-substituted 4,6-dimethylpyridin-2(1H)-ones. researchgate.net
Nucleophilic addition followed by cyclization is a common and effective method for building the pyridine ring within the indeno[2,1-c]pyridine framework. Hard nucleophiles, such as organometallic reagents and amides, tend to attack the 2-position of the pyridine ring, leading to nucleophilic addition. quimicaorganica.org Subsequent oxidation can lead to rearomatization. quimicaorganica.org Weaker nucleophiles can react with pyridinium (B92312) salts due to the increased polarity at the 2-position. quimicaorganica.org The dearomatization of activated pyridines through nucleophilic addition provides a route to dihydropyridines, which can be valuable intermediates. mdpi.com For instance, the dearomative hydride transfer to an isoquinolinium salt can initiate a cascade involving intermolecular nucleophilic addition, dehydration, intramolecular cyclization, and finally aromatization to yield the desired product. nih.gov
Phosphine-promoted reactions offer another avenue for the synthesis of pyridine-containing fused systems. While direct phosphine-promoted condensation for the synthesis of this compound is not explicitly detailed in the provided context, related methodologies suggest its potential. For example, new hybrid 5H-indeno[2,1-c]quinolines with a phosphine (B1218219) oxide group have been prepared via a two-step Povarov-type [4+2]-cycloaddition reaction. mdpi.com This involves the reaction between phosphorated aldimines and indene. mdpi.com Furthermore, one-pot multiphosphinylation and -phosphonylation of pyridine and related heterocycles have been developed to access piperidinyl phosphine oxides and phosphonates. researchgate.net These reactions highlight the utility of phosphorus-based reagents in the synthesis of complex nitrogen-containing heterocycles.
Principles of Green Chemistry in Indeno[2,1-c]pyridine Synthesis
The application of green chemistry principles is increasingly important in modern organic synthesis. This includes the use of environmentally benign reagents, solvent-free conditions, and catalytic methods to minimize waste and energy consumption.
Solvent-free reaction conditions represent a significant step towards greener chemical processes. The synthesis of indeno[1,2-b]pyridine derivatives has been achieved through a one-pot four-component condensation reaction under solvent-free conditions at 80 °C, using a nanomagnetic heterogeneous acid catalyst. iau.ir This method offers advantages such as high product yields, short reaction times, and easy catalyst separation. iau.ir Another example is the efficient multicomponent reaction for preparing 4-aryl-2-oxo-2,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile derivatives using sodium hydroxide (B78521) under solvent-free conditions. researchgate.net Microwave-accelerated solvent- and catalyst-free synthesis has also been employed for the preparation of related heterocyclic systems. nih.gov
Data Tables
Table 1: Comparison of Synthetic Methodologies for Indeno[2,1-c]pyridine Analogues
| Methodology | Key Features | Starting Materials | Conditions | Advantages |
| Palladium-Catalyzed Annulation nih.gov | Forms two new bonds and an sp³ center | Aryl halides, cyclic allene (B1206475) precursors | Pd catalyst | Diastereo- and enantioselective |
| Acid-Mediated Cascade Cyclization nih.govresearchgate.net | Forms two C-C and one C-O bond | 2-formyl (or 2-acyl) cinnamate (B1238496) esters, phenols | Triflic acid, metal-free | Single pot reaction |
| Solvent-Free Nanocatalysis iau.ir | One-pot four-component reaction | 1,3-indandione, aromatic aldehydes, acetophenone (B1666503)/propiophenone, ammonium acetate | Fe₃O₄@SiO₂@PrSO₃H, 80°C | High yields, short reaction times, easy catalyst recovery |
| Phosphine Oxide Synthesis mdpi.com | Povarov-type [4+2]-cycloaddition | Phosphine oxide aniline, aromatic aldehydes, indene | Lewis acid (BF₃·Et₂O) | Access to novel phosphine oxide derivatives |
Development of Environmentally Benign Catalytic Systems
The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules, including indenopyridine derivatives. A significant focus has been the replacement of hazardous reagents and solvents with more environmentally friendly alternatives, and the development of reusable and efficient catalytic systems.
One promising approach involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby minimizing waste. For instance, a green method for the synthesis of indeno[1,2-b]pyridines has been developed utilizing a nanomagnetic catalyst, Fe3O4@SiO2@PrSO3H. iau.ir This catalyst facilitates a one-pot, four-component condensation reaction under solvent-free conditions. iau.ir The reaction of 1,3-indanedione, an aromatic aldehyde, an acetophenone derivative, and ammonium acetate proceeds efficiently at 80°C to yield the corresponding indenopyridine. iau.ir The key advantages of this system include high product yields, short reaction times, and the straightforward magnetic separation of the catalyst for reuse. iau.ir
The table below summarizes the efficiency of the Fe3O4@SiO2@PrSO3H catalyst in the synthesis of an indeno[1,2-b]pyridine derivative under optimized, solvent-free conditions, highlighting its superiority over other methods that may require microwave irradiation or traditional solvents. researchgate.net
| Entry | Catalyst | Solvent | Conditions | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | - | DMF | MW, 120 °C | 8 min | 85 |
| 2 | Cu-ZnO | EtOH/H₂O | r.t. | 1.5 h | 95 |
| 3 | - | THF | 80 °C | 2 h | 88 |
| 4 | Fe₃O₄@SiO₂@PrSO₃H | - | 80 °C | 5 min | 96 |
Another green approach that has gained traction is the use of microwave-assisted organic synthesis (MAOS). This technique often leads to a significant reduction in reaction times, increased yields, and enhanced purity of the products when compared to conventional heating methods. nih.gov For the synthesis of various pyridine derivatives, microwave irradiation in ethanol (B145695) has proven to be a highly efficient and environmentally benign method. nih.gov While a specific application to this compound is not detailed in the available literature, the successful application of this methodology to a wide range of substituted pyridines suggests its potential for the synthesis of the target compound and its analogues. nih.gov
The use of eco-friendly solvents is another cornerstone of green chemistry. Polyethylene glycol (PEG-400), for example, has been employed as a recyclable solvent for the synthesis of novel indeno-pyrazole derivatives, which are structurally related to indenopyridines. researchgate.net This approach, coupled with the use of reusable catalysts like bleaching earth clay, offers a sustainable pathway for the synthesis of these heterocyclic systems. researchgate.net
Stereoselective and Regioselective Synthesis of this compound Analogues
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance in medicinal chemistry. While specific studies on the stereoselective synthesis of this compound are not extensively documented, research on related heterocyclic structures provides valuable insights into potential synthetic strategies.
Regioselectivity, the control of the orientation of chemical bond formation, is also a critical aspect in the synthesis of substituted heterocyclic compounds. The synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, a compound with a similar fused ring system to the target molecule, demonstrates the challenges and possibilities in controlling regiochemistry. In this case, the acid-catalyzed reaction of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine can lead to the formation of two regioisomers. mdpi.comresearchgate.net The careful selection of reaction conditions and starting materials is crucial to favor the formation of the desired isomer. mdpi.comresearchgate.net
The table below presents the yields of the two regioisomers, 1a and 1b , obtained under different experimental runs, illustrating the impact of reaction conditions on the regiochemical outcome. mdpi.com
| Run | Yield of 1a (%) | Yield of 1b (%) |
|---|---|---|
| 1 | 6 | 24 |
| 2 | 24 | 50 |
While the direct stereoselective synthesis of the 9H-indeno[2,1-c]pyridine core is a developing area, the principles of asymmetric catalysis can be extrapolated from the synthesis of other chiral pyridines. The development of novel chiral catalysts is a key focus in this field, with the aim of achieving high enantioselectivity under mild and environmentally friendly conditions. iosrjournals.org
Computational and Theoretical Investigations of Indeno 2,1 C Pyridine Systems
Quantum Chemical Studies Utilizing Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. To generate content for this section, specific DFT studies on 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine would be necessary. No such studies were found.
Computational Prediction of Spectroscopic Properties
This section would involve reporting theoretically calculated spectroscopic data, which is then often compared with experimental results for validation.
UV-Visible Spectroscopy Simulations and Electronic Transitions
Computational chemistry provides powerful tools for simulating the ultraviolet-visible (UV-Vis) absorption spectra of complex organic molecules like this compound. These simulations help in understanding the electronic transitions that give rise to the observed absorption bands. Theoretical studies on related heterocyclic systems often employ methods like time-dependent density functional theory (TD-DFT) or resolution-of-identity second-order coupled cluster (RI-CC2) to calculate excitation energies and oscillator strengths. mdpi.com
For pyridine (B92270) derivatives, computational methods can elucidate the nature of electronic transitions, such as n→π* and π→π* transitions. rsc.org In the case of the indeno[2,1-c]pyridine core, the fusion of the indene (B144670) and pyridine rings creates an extended π-conjugated system. Simulations can predict how substituents, like the methyl and phenyl groups in this compound, influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This HOMO-LUMO gap is critical in determining the wavelength of the primary absorption bands.
The electronic transitions in these systems are typically characterized as charge-transfer events within the molecular framework. For instance, simulations can reveal transitions from orbitals located primarily on the indene moiety to orbitals on the pyridine ring, or vice versa. The solvent environment can also be modeled, as it is known to influence the position and intensity of absorption maxima. researchgate.net Comparing simulated spectra with experimental data allows for a detailed assignment of spectral features to specific electronic excitations, providing a deeper understanding of the molecule's photophysical properties. mdpi.com
| Method | Description | Typical Application |
|---|---|---|
| Time-Dependent Density Functional Theory (TD-DFT) | A widely used method for calculating excited state properties of medium to large molecules. It offers a good balance between accuracy and computational cost. | Predicting UV-Vis spectra, analyzing electronic transitions (e.g., n→π, π→π), and studying the effect of substituents on absorption wavelengths. |
| Resolution of Identity Coupled Cluster (RI-CC2) | A higher-accuracy wave function-based method suitable for studying electronic excitations in organic molecules, providing reliable results for excitation energies and oscillator strengths. mdpi.com | Benchmarking TD-DFT results, detailed characterization of electronic transitions, and investigating the effects of molecular conformation on spectral properties. mdpi.com |
| Multi-Reference Perturbation Methods | Advanced methods used for systems where single-reference methods like TD-DFT may fail, such as molecules with significant biradical character or complex electronic structures. rsc.org | Investigating photochemical reaction pathways and the energies of conical intersections. rsc.org |
Molecular Modeling and Docking Simulations for Interaction Profiling and Design
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For indeno[2,1-c]pyridine derivatives, docking simulations are instrumental in predicting their potential interactions with biological targets such as enzymes or receptors. ontosight.ainih.gov This is crucial for designing new therapeutic agents. The core of indenopyridine is found in compounds that exhibit a range of biological activities, including inhibition of phosphodiesterase and activity at adenosine (B11128) receptors. echemcom.com
The process involves placing the 3D structure of the indenopyridine derivative into the binding site of a target protein. jscimedcentral.com Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the active site, calculating a scoring function to estimate the binding affinity (e.g., in kcal/mol). mdpi.commdpi.com These scores help in ranking different derivatives and prioritizing them for synthesis and experimental testing.
Studies on similar heterocyclic systems have shown that these molecules can interact with active site residues through various non-covalent interactions, including:
Hydrogen Bonds: With amino acid residues like ASP, GLN, and GLY. mdpi.commdpi.com
Hydrophobic Interactions: Involving residues such as ALA, VAL, and LYS. mdpi.com
π-π Stacking: Between the aromatic rings of the ligand and residues like PHE. researchgate.net
Electrostatic Interactions: With charged residues. mdpi.com
For example, in studies of pyrimidine (B1678525) and pyridine derivatives as potential Epidermal Growth Factor Receptor (EGFR) inhibitors, docking has been used to understand structure-activity relationships and guide the design of more potent compounds. nih.govnih.gov Similarly, indeno[1,2-b]quinoline-diones have been modeled to elucidate their binding modes with DNA, a key target for anticancer agents. nih.gov These examples highlight how computational predictions of ligand-receptor interactions can guide the rational design of novel this compound-based molecules for specific biological applications.
| Interaction Type | Description | Example Residues |
|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. Crucial for specificity. | Aspartate (ASP), Glutamine (GLN), Glycine (GLY), Serine (SER) mdpi.commdpi.com |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. Important for binding within hydrophobic pockets of proteins. | Alanine (ALA), Valine (VAL), Leucine (LEU), Isoleucine (ILE) mdpi.com |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. The planar structure of the indeno[2,1-c]pyridine core is well-suited for this. | Phenylalanine (PHE), Tyrosine (TYR), Tryptophan (TRP) researchgate.net |
| Electrostatic Interactions | Long-range forces between charged or polar groups (ion pairs, salt bridges). | Lysine (LYS), Arginine (ARG), Aspartate (ASP), Glutamate (GLU) mdpi.com |
Computational methods are used to explore the potential energy surface of the molecule as a function of its rotatable bonds. researchgate.net Energy minimization is a key part of this process, where algorithms like conjugate gradient are used to find the lowest energy conformation (the most stable 3D structure). uns.ac.id This is critical for molecular docking studies, as using an accurate, low-energy conformation of the ligand leads to more reliable predictions of binding affinity and mode. uns.ac.id
Calculations can generate energy profiles by systematically rotating specific bonds (e.g., the C-C bond linking the phenyl ring) and calculating the energy at each step. researchgate.net These profiles reveal the energy barriers between different conformations and identify the most stable rotamers. For substituted pyridines, it has been shown that intramolecular interactions, such as hydrogen bonds, can strongly influence the preferred conformation. researchgate.net In this compound, steric hindrance between the phenyl group and the rest of the molecule will be a dominant factor in determining its lowest-energy shape.
Computational Elucidation of Reaction Mechanisms and Pathways in Indeno[2,1-c]pyridine Chemistry
Understanding the mechanism of chemical reactions that form the indeno[2,1-c]pyridine skeleton is a central goal of computational chemistry. mdpi.com Transition state (TS) analysis allows chemists to identify the highest-energy point along a reaction coordinate, which represents the kinetic barrier to the reaction. By calculating the structure and energy of the transition state, one can predict reaction rates and understand how catalysts or changes in reactants affect the reaction outcome.
The synthesis of indenopyridines often involves multi-component reactions or domino sequences where several bonds are formed in a single operation. nih.govnih.govfigshare.comfigshare.com For example, the formation might proceed through a sequence of condensations and cyclizations. Computational studies can map out the entire reaction pathway, locating intermediates and transition states for each step. For instance, in the synthesis of related pyridine rings, computational studies have elucidated the mechanisms of cycloaddition reactions, such as the Diels-Alder reaction, by identifying the relevant transition states. nih.gov
Methods like Density Functional Theory (DFT) are commonly used to perform these calculations. nih.gov By analyzing the vibrational frequencies of a calculated structure, chemists can confirm whether it is a stable intermediate (all real frequencies) or a transition state (one imaginary frequency). This imaginary frequency corresponds to the motion along the reaction coordinate that transforms reactants into products. Such analyses provide invaluable insights into bond-breaking and bond-forming processes at the molecular level.
For multi-step syntheses leading to complex molecules like this compound, computational chemistry can be used to construct a complete energy profile of the entire reaction sequence. nih.gov This profile plots the relative Gibbs free energy of all reactants, intermediates, transition states, and products along the reaction pathway.
Such energy profiles provide a comprehensive view of the reaction's thermodynamics and kinetics. Key information that can be extracted includes:
Reaction Intermediates: The stability of intermediates can be assessed, which helps in predicting whether they might be observable or isolable.
Computational studies on the mechanisms of pyridine functionalization and ring-opening have successfully used energy profiles to explain experimental observations, such as regioselectivity. nih.govresearchgate.net For the synthesis of the indeno[2,1-c]pyridine core, theoretical energy profiles can help rationalize why certain reaction conditions lead to the desired product while others fail, guiding the optimization of synthetic protocols. nih.govnih.gov
Chemical Reactivity and Functional Group Transformations on the Indeno 2,1 C Pyridine Core
Functionalization Strategies for the Indene (B144670) Moiety
The indene portion of the molecule presents two primary regions for functionalization: the aromatic benzene (B151609) ring and the five-membered ring containing an active methylene (B1212753) group at the C9 position. The active methylene site is a key handle for introducing new substituents. For instance, in related indanone systems, this position is readily involved in reactions such as aldol (B89426) condensations and Michael additions. The synthesis of complex spiro-imidazo pyridine-indene derivatives often proceeds through reactions at the active methylene group of an indandione precursor. nih.gov
Furthermore, the benzene ring of the indene moiety can undergo electrophilic aromatic substitution, although the directing effects of the fused heterocyclic system will influence the regioselectivity of such reactions. evitachem.com
Modifications and Derivatizations of the Pyridine (B92270) Ring System
The pyridine ring offers significant opportunities for tuning the molecule's electronic properties. The nitrogen atom is nucleophilic and can be targeted for reactions like alkylation or oxidation. evitachem.com More sophisticated modifications involve the introduction of substituents onto the pyridine ring itself, which can profoundly alter the reactivity of the entire scaffold.
Research on analogous pyridinophane complexes has shown that adding electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the pyridine ring systematically modulates the electronic character and redox potential of the molecule. nih.gov An EWG makes the pyridine ring more susceptible to nucleophilic attack, while an EDG enhances its nucleophilicity. nih.gov The position of the nitrogen atom within the fused system also has a marked effect on intermolecular interactions and the final crystal packing structure of its derivatives. sci-hub.se
| Substituent Type | Example Groups | Effect on Pyridine Ring | Impact on Metal Complex Redox Potential |
|---|---|---|---|
| Electron Donating Group (EDG) | -NMe2, -OMe | Increases electron density; more basic and nucleophilic. | Shifts to more negative potentials. |
| Unsubstituted | -H | Baseline electronic character. | Reference potential. |
| Electron Withdrawing Group (EWG) | -I, -Cl, -CN | Decreases electron density; less basic and more electrophilic. | Shifts to more positive potentials. |
Selective Substitutions and Transformations on the 3-Methyl and 1-Phenyl Groups
The 3-methyl and 1-phenyl groups are primary sites for derivatization to explore structure-activity relationships (SAR). The phenyl group is amenable to electrophilic aromatic substitution, allowing for the introduction of a wide array of functional groups at the ortho, meta, and para positions.
SAR studies on the related 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole core have demonstrated that substitutions on the phenyl ring significantly impact biological activity. nih.govnih.gov For example, ortho-para directing groups like methoxy (B1213986) and chloro at the para position, and a methyl group at the ortho position, were found to enhance specific biological activities. nih.govresearchgate.net Conversely, substitution at the meta position tended to reduce activity. nih.gov The synthesis of analogs with a trifluoromethyl group on the phenyl ring further illustrates the feasibility of such modifications. mdpi.comresearchgate.net The 3-methyl group can also be a target for functionalization, potentially through radical halogenation followed by nucleophilic displacement to introduce new side chains.
| Position | Substituent | Effect on Anti-leishmanial Activity |
|---|---|---|
| para | -OCH3 | Enhanced activity |
| para | -Cl | Enhanced activity |
| ortho | -CH3 | Increased activity |
| meta | Any | Drastically reduced activity |
| ortho/meta | -Cl (dual substitution) | Decreased activity |
Hydrogen Transfer Reactions and Their Mechanistic Implications for the Indeno[2,1-c]pyridine Ring System
The "9H" designation in the parent compound indicates a saturated sp³-hybridized carbon at position 9. This structural feature introduces the potential for hydrogen transfer reactions, a process common in dihydropyridine (B1217469) systems. The molecule could potentially act as a hydride donor, losing a hydride ion (H⁻) from the C9 position.
This process would result in the formation of a stabilized, aromatic 3-methyl-1-phenyl-indeno[2,1-c]pyridinium cation. Such a transformation is mechanistically significant as it would planarize the ring system and fundamentally alter its electronic properties and reactivity. This reactivity is analogous to the role of NADH (Nicotinamide adenine (B156593) dinucleotide) in biological redox reactions and suggests potential applications in catalysis or as a reducing agent in organic synthesis.
Investigation of Unexpected Cyclization, Rearrangement, and Undesired Reaction Pathways
The synthesis and derivatization of complex heterocyclic systems like indeno[2,1-c]pyridine are often accompanied by unexpected reaction pathways. Research on the closely related indeno[2,1-c]pyrazole framework has documented an unexpected annulation/rearrangement cascade during synthesis. nih.gov Similarly, acid-catalyzed conditions can sometimes induce rearrangements in related indole (B1671886) derivatives, leading to the formation of quinoline (B57606) rings instead of the expected product. researchgate.net
Another common issue is the formation of regioisomers, as seen in the synthesis of certain indenopyrazoles, where condensations can yield two different isomeric products. mdpi.comresearchgate.net These undesired pathways highlight the need for careful control of reaction conditions to achieve the desired chemical transformation.
| Reaction Type | Core Structure | Conditions / Observation | Reference |
|---|---|---|---|
| Rearrangement Cascade | Indeno[2,1-c]pyrazole | Occurred during Brønsted base promoted (3 + 1) annulation. | nih.gov |
| Rearrangement to Quinoline | Indole Phenylhydrazones | Observed under acid-catalyzed conditions. | researchgate.net |
| Formation of Regioisomers | Indeno[1,2-c]pyrazole | Condensation of 1,3-diketones and hydrazines yielded two isomers. | mdpi.comresearchgate.net |
Electrophilic and Nucleophilic Substitution Reactions on the Indeno[2,1-c]pyridine Scaffold
The fused aromatic system of the indeno[2,1-c]pyridine scaffold is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity determined by the electronic nature of the rings. The carbocyclic portions of the molecule (the indene's benzene ring and the 1-phenyl substituent) are electron-rich and are thus the primary targets for electrophilic aromatic substitution (SEAr). evitachem.com
Conversely, the pyridine ring is inherently electron-deficient and generally resistant to electrophilic attack. However, it can be targeted by nucleophiles, particularly if activated by a strong electron-withdrawing group. nih.gov The nitrogen atom itself can also act as a nucleophile, reacting with electrophiles in addition reactions. evitachem.com The strategic placement of activating or deactivating groups on either the indene or pyridine moieties can therefore be used to direct incoming reagents to specific sites on the scaffold.
Advanced Analytical Techniques in Indeno 2,1 C Pyridine Research for Structural Characterization
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of newly synthesized compounds like 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 0.001 atomic mass units). This precision allows for the unequivocal determination of a compound's elemental composition.
For this compound, which has a nominal molecular formula of C₁₉H₁₅N, HRMS would be used to distinguish it from other potential formulas with the same nominal mass. By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be confirmed. This technique is crucial for validating the successful synthesis of the target molecule and ruling out isobaric impurities.
Table 1: Theoretical vs. Experimental Mass Data for Molecular Formula Confirmation (Note: The following is a representative table illustrating the type of data generated from HRMS analysis, as specific experimental values for this compound are not publicly documented.)
| Parameter | Value |
| Molecular Formula | C₁₉H₁₅N |
| Ion Type | [M+H]⁺ |
| Calculated Exact Mass | 258.1277 |
| Measured Exact Mass | Hypothetical Value (e.g., 258.1275) |
| Mass Error (ppm) | Hypothetical Value (e.g., -0.77) |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule with a complex scaffold such as this compound, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional (COSY, HSQC, HMBC) NMR experiments is required for a complete assignment of all proton and carbon signals.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.
¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule.
COSY (Correlation Spectroscopy): A 2D experiment that identifies protons that are coupled to each other, helping to map out adjacent proton networks within the indene (B144670), pyridine (B92270), and phenyl ring systems.
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the connectivity between different fragments of the molecule and for assigning quaternary (non-protonated) carbons.
Together, these experiments allow chemists to piece together the entire molecular structure, confirming the specific arrangement of the fused rings and the positions of the methyl and phenyl substituents.
X-ray Crystallography for Definitive Absolute Stereochemistry and Conformational Analysis
While NMR provides the constitutional structure, X-ray crystallography offers the ultimate, unambiguous proof of a molecule's three-dimensional arrangement in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise 3D map of electron density, from which the exact positions of all atoms can be determined.
For this compound, X-ray crystallography would provide definitive confirmation of the planar indeno[2,1-c]pyridine core and the orientation of the phenyl substituent relative to this core. It would also yield precise data on bond lengths, bond angles, and any subtle conformational twisting within the molecule. This level of detail is crucial for understanding intermolecular interactions, such as π-stacking, in the solid state and for computational modeling studies.
Table 2: Representative Crystallographic Data Parameters (Note: This table lists the typical parameters obtained from an X-ray diffraction experiment. Specific data for this compound is not available in crystallographic databases.)
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths | Precise distances between bonded atoms (Å) |
| Bond Angles | Angles between three connected atoms (°) |
| Torsion Angles | Dihedral angles defining molecular conformation (°) |
Advanced Spectroscopic Techniques (e.g., IR, UV-Vis) for Detailed Functional Group Analysis and Electronic Property Assessment
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, IR analysis would be used to confirm the presence of key structural features, such as C-H bonds in the aromatic rings and the methyl group, and the C=N and C=C bonds characteristic of the heterocyclic and aromatic systems.
UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within a molecule. Conjugated π-systems, such as the extensive one present in the indeno[2,1-c]pyridine core, absorb light in the UV or visible range. The resulting spectrum, characterized by the wavelength of maximum absorbance (λₘₐₓ), provides insights into the extent of conjugation and the electronic properties of the chromophore.
Future Perspectives and Emerging Avenues in the Academic Research of 3 Methyl 1 Phenyl 9h Indeno 2,1 C Pyridine
Development of Novel Catalytic Systems for Enhanced Synthetic Efficiency and Selectivity
The synthesis of polycyclic N-heterocycles like indeno[2,1-c]pyridines often relies on multi-step classical methods that may suffer from low yields, harsh reaction conditions, and the generation of significant waste. Future research will undoubtedly focus on developing advanced catalytic systems to overcome these limitations, enhancing both efficiency and selectivity in the synthesis of 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine.
Emerging strategies are likely to include:
Heterogeneous Catalysis: The use of solid-supported catalysts offers significant advantages in terms of easy separation, reusability, and improved sustainability. mdpi.com Future work could explore carbon-based materials (like graphene oxide or functionalized nanotubes) or metal-organic frameworks (MOFs) as scaffolds for anchoring catalytic metal nanoparticles (e.g., Palladium, Copper, Gold). mdpi.commdpi.com These systems can provide unique confinement effects, potentially enhancing regioselectivity in the key ring-forming steps. mdpi.com
Photoredox and Electrocatalysis: Visible-light-mediated reactions have emerged as a powerful tool in organic synthesis, allowing for the formation of complex bonds under mild conditions. nih.gov The application of photoredox catalysis could enable novel C-H functionalization or cyclization pathways for constructing the indeno[2,1-c]pyridine core, minimizing the need for pre-functionalized starting materials.
Redox-Neutral Catalysis: Methods such as catalytic aza-Wittig/[4+2] cycloaddition sequences represent a more atom-economical approach to pyridine (B92270) synthesis. nih.gov Adapting such strategies would bypass the generation of stoichiometric waste (e.g., phosphine (B1218219) oxides) and could provide a highly convergent route to the target molecule from simpler, readily available precursors. nih.gov
Copper-Catalyzed Reactions: Copper catalysts are an attractive alternative to more expensive precious metals like palladium. acs.org Recent advancements in copper-catalyzed synthesis of pyridines and other heterocycles demonstrate their versatility. researchgate.net Future research could focus on designing specific copper-ligand systems to control the annulation process leading to the indeno[2,1-c]pyridine skeleton with high precision.
| Catalytic Approach | Potential Advantages for Indeno[2,1-c]pyridine Synthesis | Key Research Focus |
|---|---|---|
| Heterogeneous Catalysis | Enhanced catalyst reusability, simplified product purification, improved sustainability. mdpi.com | Development of novel supports (MOFs, functionalized carbon) and nanocatalysts. |
| Photoredox Catalysis | Mild reaction conditions, access to unique radical-mediated pathways, high functional group tolerance. nih.gov | Identification of suitable photosensitizers and exploration of novel C-H activation/cyclization reactions. |
| Redox-Neutral Catalysis | High atom economy, reduced stoichiometric waste, use of readily available precursors. nih.gov | Adapting catalytic aza-Wittig or similar cycloaddition sequences for fused-ring systems. |
| Advanced Organometallic Catalysis | High selectivity, lower catalyst cost (e.g., using Cu, Fe), broad substrate scope. acs.org | Ligand design to control regioselectivity and chemoselectivity in cyclization steps. |
Advanced Computational Design of Indeno[2,1-c]pyridine Analogues with Tunable Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding synthetic efforts. whiterose.ac.uk For the indeno[2,1-c]pyridine system, advanced computational design will be pivotal in exploring its potential in materials science (e.g., as organic semiconductors or emitters) and medicinal chemistry.
Future research in this area will likely involve:
Mapping Electronic Landscapes: DFT calculations can accurately predict the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. mdpi.comfigshare.com For the indeno[2,1-c]pyridine core, these calculations can reveal how the fusion of the electron-rich indene (B144670) moiety with the electron-deficient pyridine ring dictates its fundamental electronic character.
In Silico Screening of Analogues: By systematically modifying the substituents on the this compound scaffold in silico, researchers can predict how these changes will tune key electronic properties. For instance, adding electron-donating or electron-withdrawing groups to the phenyl ring or the indene system can modulate the HOMO-LUMO energy gap, which is critical for optoelectronic applications. researchgate.net
Predicting Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to simulate UV-visible absorption and emission spectra. unibo.it This allows for the rational design of analogues with specific photophysical properties, such as tailored absorption wavelengths or enhanced fluorescence quantum yields, before undertaking laborious synthetic work. mdpi.com
Mechanism and Reactivity Analysis: DFT can be used to model reaction pathways and transition states, providing deep insight into reaction mechanisms. researchgate.net This knowledge is crucial for developing the selective derivatization strategies discussed in section 6.4.
| Computational Method | Predicted Property | Application in Analogue Design |
|---|---|---|
| Density Functional Theory (DFT) | HOMO/LUMO energies, electron density, molecular electrostatic potential. figshare.com | Tuning electronic properties for materials science; predicting sites of reactivity. |
| Time-Dependent DFT (TD-DFT) | UV-visible absorption and emission spectra, excited state properties. mdpi.comunibo.it | Designing molecules with specific optical and photophysical characteristics. |
| Transition State Theory | Reaction energy profiles, activation barriers, intermediate structures. whiterose.ac.uk | Understanding reaction mechanisms to improve synthesis and predict selectivity. |
Integration of Machine Learning and Artificial Intelligence for Synthesis Prediction and Reaction Optimization
The complexity of synthesizing molecules like this compound makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). These data-driven tools are revolutionizing chemical synthesis by automating planning and optimization, thereby accelerating the discovery cycle. engineering.org.cnmit.edu
Key emerging avenues include:
Retrosynthesis Prediction: Computer-aided synthesis planning (CASP) tools powered by ML can propose viable synthetic routes to a target molecule. mit.edu By training on vast databases of known chemical reactions, models based on sequence-to-sequence (Seq2Seq) or Transformer architectures can identify strategic bond disconnections and suggest precursor molecules. nih.gov For novel heterocyclic systems, transfer learning approaches are being developed to fine-tune general models for the specific chemistry of heterocycle formation, improving prediction accuracy. nih.govacs.org
Reaction Condition Optimization: AI algorithms can predict the optimal conditions (e.g., solvent, temperature, catalyst, reagents) for a given chemical transformation. u-strasbg.fr By analyzing experimental data, these models can identify complex relationships between reaction parameters and outcomes like yield and selectivity, minimizing the need for extensive trial-and-error experimentation. Recently developed AI agents can even interrogate online databases to recommend conditions based on the latest literature. openreview.net
Yield Prediction: Accurately predicting the yield of a reaction is a significant challenge. ML models are being developed that take reactants, products, and conditions as inputs to forecast the expected yield, allowing chemists to prioritize higher-yielding synthetic routes during the planning phase.
| AI/ML Application | Description | Impact on Research |
|---|---|---|
| Retrosynthesis Planning | Uses models (e.g., Seq2Seq, Transformers) to propose multi-step synthetic pathways to a target molecule. engineering.org.cnmit.edu | Accelerates the design of novel synthetic routes and identifies non-intuitive strategies. |
| Reaction Optimization | Predicts the optimal set of catalysts, reagents, solvents, and physical parameters to maximize yield and selectivity. u-strasbg.fropenreview.net | Reduces experimental workload and resource consumption; improves process efficiency. |
| Forward Reaction Prediction | Predicts the likely product(s) of a given set of reactants and conditions. | Helps validate proposed synthetic steps and anticipate potential side products. |
Design Principles for Modulating Reactivity and Selectivity in Indeno[2,1-c]pyridine Derivatization
Once an efficient synthesis of the this compound core is established, the next frontier is its selective functionalization to build a library of analogues for screening. The inherent electronic properties of the fused system present both challenges and opportunities for controlling reactivity. The electron-deficient nature of the pyridine ring makes its direct C-H functionalization particularly challenging. rsc.org
Future research will need to establish clear design principles for derivatization, including:
Understanding Inherent Regioselectivity: The nitrogen atom strongly influences the electron distribution across the scaffold. Computational studies (as described in 6.2) can generate maps of electrostatic potential and frontier molecular orbital densities to predict the most likely sites for electrophilic versus nucleophilic attack. This allows for a rational approach to functionalization.
Strategic C-H Functionalization: Direct C-H functionalization is a highly desirable goal for atom economy. Research will focus on developing catalytic systems that can selectively target specific C-H bonds on either the indene or pyridine portions of the molecule. This may involve using directing groups to guide a catalyst to a specific position or exploiting subtle differences in bond dissociation energies.
Dearomatization-Rearomatization Strategies: For the challenging meta-functionalization of the pyridine ring, a promising future strategy involves the temporary dearomatization of the ring to activate specific positions, followed by functionalization and subsequent rearomatization. nih.govresearchgate.net This approach can provide access to isomers that are difficult to obtain through classical electrophilic substitution.
Modulating Steric and Electronic Effects: The existing methyl and phenyl groups on the scaffold are not merely passive substituents. Their steric bulk and electronic influence can be leveraged to direct incoming reagents to specific sites. Future studies will systematically explore how modifying these groups (e.g., changing the substitution pattern on the phenyl ring) can be used as a tool to control the selectivity of subsequent derivatization reactions on the core structure.
By focusing on these emerging avenues, the academic community can unlock the full potential of this compound, transforming it from a single chemical entity into a versatile platform for the development of new functional materials and therapeutic agents.
Q & A
Basic Question: What are the primary synthetic routes for 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine?
Methodological Answer:
The synthesis typically involves multicomponent reactions or cyclization strategies. For example:
- KCO-Promoted Three-Component Reaction : Combines aldehydes, indene derivatives, and pyridine precursors under mild conditions to form the fused indeno-pyridine core (e.g., chromeno-indenopyridine derivatives) .
- Hydrogenation of Dihydro Derivatives : Dihydro intermediates are hydrogenated to achieve the hexahydro configuration, with stereochemical outcomes influencing biological activity (e.g., antiarrhythmic properties in hexahydro isomers) .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yields compared to traditional thermal methods, often used for substituted indeno-pyridines .
Basic Question: How is the structure of this compound characterized?
Methodological Answer:
Key techniques include:
- X-Ray Crystallography : Resolves the fused indene-pyridine ring system and confirms substituent positions (e.g., methyl and phenyl groups) .
- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.2–8.8 ppm) and methyl groups (δ 2.1–2.5 ppm), with coupling patterns revealing ring fusion .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., CHNO for the 9-oxo derivative, exact mass 271.3126) .
Basic Question: What biological activities are associated with this compound?
Methodological Answer:
While direct studies on this compound are limited, structurally related indeno-pyridines exhibit:
- Antimicrobial Activity : Tested via agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) with MIC values <10 µg/mL .
- Antiarrhythmic Effects : Hexahydro derivatives (e.g., 2-dialkylaminoalkyl analogs) show efficacy in suppressing ventricular arrhythmias in rodent models .
- Anticancer Potential : Derivatives with electron-withdrawing groups (e.g., bromo) inhibit topoisomerase II, assessed via MTT assays .
Advanced Question: How does stereochemistry at the B/C ring junction affect biological activity?
Methodological Answer:
Stereochemical control is critical for target interactions:
- cis-Isomers : All-cis hexahydro derivatives (e.g., 5a–5c) demonstrate higher antiarrhythmic activity due to optimal alignment with ion channels .
- trans-Isomers : Obtained via base-catalyzed equilibration, these show reduced efficacy, highlighting the role of 3D conformation in receptor binding .
- Stereochemical Analysis : Circular dichroism (CD) and NOESY NMR distinguish cis/trans configurations, correlating with in vivo outcomes .
Advanced Question: What computational methods are used to predict electronic properties?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry and calculate HOMO-LUMO gaps (e.g., 3.2 eV for 9-oxo derivatives), predicting charge-transfer capabilities .
- Molecular Docking : Simulates binding to biological targets (e.g., COX-2 enzyme) using AutoDock Vina, with binding energies <−8 kcal/mol indicating strong affinity .
- UV-Vis Spectroscopy : Correlates computed λ (e.g., 515–530 nm for dihydro forms) with experimental data to validate merocyanine-like electronic transitions .
Advanced Question: How are structure-activity relationships (SAR) explored in derivatives?
Methodological Answer:
SAR studies focus on substituent effects:
-
Substitution Patterns :
-
Synthetic Modifications : Alkylamino groups at position 2 enhance antiarrhythmic activity, while nitro groups at position 4 reduce metabolic stability .
Advanced Question: What analytical challenges arise in quantifying this compound in biological matrices?
Methodological Answer:
- Chromatographic Separation : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients to resolve polar metabolites .
- Mass Spectrometry Detection : LC-MS/MS in MRM mode enhances sensitivity (LOQ <1 ng/mL) but requires derivatization for low-ionizing analogs .
- Matrix Effects : Plasma protein binding (>90%) necessitates solid-phase extraction (SPE) or protein precipitation with acetonitrile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
